molecular formula C19H15N5O3S B10990399 2-(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

2-(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Katalognummer: B10990399
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: HHXBIZBZQRKYEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a quinazolin-4(3H)-one core substituted with a 6-hydroxy group and a 2-methyl moiety. The quinazolinone ring is linked via an acetamide bridge to a 4-(pyridin-3-yl)thiazol-2-yl group. The structural complexity of this molecule combines pharmacophores known for diverse biological activities, including kinase inhibition and anti-inflammatory effects .

Eigenschaften

Molekularformel

C19H15N5O3S

Molekulargewicht

393.4 g/mol

IUPAC-Name

2-(6-hydroxy-2-methyl-4-oxoquinazolin-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H15N5O3S/c1-11-21-15-5-4-13(25)7-14(15)18(27)24(11)9-17(26)23-19-22-16(10-28-19)12-3-2-6-20-8-12/h2-8,10,25H,9H2,1H3,(H,22,23,26)

InChI-Schlüssel

HHXBIZBZQRKYEV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
IUPAC Name 2-(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Molecular Formula C19H15N5O3S
Molecular Weight 393.4 g/mol
CAS Number 1374530-38-7

Anti-Cancer Activity

Quinazoline derivatives are known for their anti-cancer properties. In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related quinazoline derivative showed an IC50 value of 0.096 µM against the EGFR, indicating strong inhibition of cancer cell proliferation .

Table 1 summarizes the cytotoxic effects of related compounds on different cancer cell lines:

CompoundCell LineIC50 (µM)
Quinazoline Derivative AMCF7 (Breast)0.096
Quinazoline Derivative BA549 (Lung)0.120
Quinazoline Derivative CHepG2 (Liver)2.09

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Quinazoline derivatives often interact with inflammatory pathways, possibly inhibiting enzymes involved in inflammation . For example, a study indicated that quinazoline derivatives could inhibit COX enzymes, leading to reduced inflammatory responses.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. A related compound demonstrated moderate to good activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria and up to 156.47 µM against Gram-negative bacteria .

Table 2 presents the antimicrobial activity of similar compounds:

CompoundBacterial StrainMIC (µM)
Quinazoline Derivative DStaphylococcus aureus5.64
Quinazoline Derivative EEscherichia coli13.40
Quinazoline Derivative FBacillus subtilis4.69

The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. The quinazoline core may facilitate binding to receptors or enzymes that play critical roles in cancer progression and inflammation.

  • Target Interaction : The compound may inhibit key signaling pathways involved in tumor growth.
  • Enzyme Inhibition : It could act as an inhibitor of cyclooxygenases (COX), which are pivotal in the inflammatory process.

Case Studies

Recent studies have highlighted the efficacy of quinazoline derivatives in treating various diseases:

  • Cancer Treatment : A study involving a series of quinazoline derivatives demonstrated that modifications at specific positions significantly enhanced their anti-cancer activity . The study concluded that incorporating thiazole rings improved selectivity towards cancer cells.
  • Antimicrobial Efficacy : Research indicated that certain quinazoline derivatives exhibited promising results against resistant strains of bacteria, suggesting their potential use as novel antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the target compound. Quinazolines are known for their ability to inhibit various cancer cell lines. For instance:

  • In vitro studies demonstrated that similar quinazoline derivatives exhibited cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines, with some compounds showing IC50 values as low as 0.096 μM against the epidermal growth factor receptor (EGFR) .
  • The compound's structural features suggest it may interact effectively with biological targets involved in cancer proliferation and survival pathways.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent :

  • Quinazoline derivatives have been reported to possess significant activity against both bacterial and fungal strains. For example, certain derivatives demonstrated effective inhibition against pathogens like Staphylococcus aureus and Candida albicans .
  • The presence of the thiazole and pyridine moieties in the structure may enhance its bioactivity through synergistic effects.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The target compound's potential as an anti-inflammatory agent has been explored:

  • Compounds similar to 2-(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide have shown promising results in reducing inflammation markers in preclinical models .
  • These findings suggest that this compound could be developed further for therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on synthesized quinazoline derivatives revealed that compounds with structural similarities to the target compound exhibited potent anticancer activity. The study utilized various human cancer cell lines to evaluate cytotoxicity and found that specific modifications in the quinazoline structure significantly enhanced potency .

Case Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of quinazoline derivatives, including those with thiazole and pyridine components. The study highlighted that these compounds showed superior activity compared to traditional antibiotics against resistant bacterial strains, suggesting a viable pathway for developing new antimicrobial therapies .

Analyse Chemischer Reaktionen

Hydrolysis of the Acetamide Linkage

The acetamide bridge (-NHCO-) undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the molecule’s pharmacological profile or generating intermediates for further derivatization.

ConditionReagentsOutcomeYieldSource
Acidic (HCl)6M HCl, reflux, 6–8 hrsCleavage to 6-hydroxy-2-methylquinazolin-4(3H)-one and thiazole-amide72%
Basic (NaOH)2M NaOH, 80°C, 4 hrsDegradation to pyridinyl-thiazole amine and acetic acid derivatives65%

Electrophilic Aromatic Substitution (EAS) at the Thiazole Ring

The 4-(pyridin-3-yl)thiazol-2-yl group directs electrophilic substitution at the C5 position of the thiazole ring. Halogenation and nitration are well-documented:

ReactionReagentsPositionProductYieldSource
BrominationBr₂, FeBr₃, CHCl₃, 0°CC55-bromo-thiazole derivative58%
NitrationHNO₃/H₂SO₄, 50°C, 2 hrsC55-nitro-thiazole derivative47%

Oxidation of the Hydroxyl Group

The 6-hydroxy group on the quinazolinone core can be oxidized to a ketone under mild conditions, altering hydrogen-bonding interactions:

Oxidizing AgentConditionsProductYieldSource
KMnO₄Acetone/H₂O, 25°C, 12 hrs6-oxo-quinazolinone derivative82%
DDQDCM, reflux, 3 hrs6-oxo-quinazolinone with DDQ reduction68%

Condensation with Amines

The quinazolinone’s NH and carbonyl groups participate in condensation reactions to form Schiff bases or heterocyclic fused systems:

AmineCatalystProductYieldSource
BenzylamineAcOH, 120°C, 8 hrsSchiff base at C2-methyl position75%
HydrazineEtOH, reflux, 6 hrsPyrazolo-quinazolinone hybrid63%

Metal-Catalyzed Cross-Coupling

The pyridine ring enables Suzuki-Miyaura couplings when functionalized with halogens:

Coupling PartnerCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMEC4-pyridine-phenyl derivative89%
VinylboronatePdCl₂(dppf), DMF, 80°CAlkenyl-substituted pyridine-thiazole76%

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing polycyclic systems via cyclocondensation:

ReagentConditionsProductYieldSource
POCl₃Reflux, 4 hrsThiazolo[4,5-g]quinazolinone54%
CS₂/KOHEtOH, 12 hrsThiadiazole-fused quinazolinone61%

Key Mechanistic Insights

  • Steric Effects : The 2-methyl group on the quinazolinone core impedes electrophilic substitution at C2 but enhances stability during hydrolysis .

  • Electronic Effects : The pyridinyl-thiazole moiety directs electrophiles to the thiazole’s C5 position due to its electron-deficient nature .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions by stabilizing intermediates .

Stability Profile

ConditionStability OutcomeSource
pH 2–6 (aqueous)Stable for >24 hrs
pH >10Rapid acetamide hydrolysis
UV light (254 nm)Degradation of thiazole ring within 2 hrs

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for generating analogs with optimized pharmacokinetic properties. Experimental protocols for analogous systems confirm the reproducibility of these reactions under standardized conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs from the evidence:

Compound Core Structure Substituents Key Features Reported Activity Reference
Target Compound: 2-(6-Hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide Quinazolinone + Thiazole - 6-Hydroxy, 2-methyl (quinazolinone)
- Pyridin-3-yl (thiazole)
Polar hydroxy group enhances solubility; pyridinyl-thiazole may improve target binding. Not explicitly reported (structural analogs suggest kinase inhibition).
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) Quinazolinone + Thioxothiazolidinone - Phenyl (quinazolinone)
- Thioxothiazolidinone ring
Thioether linkage and sulfur-rich moieties may influence redox activity. Anticancer (in vitro cytotoxicity studies).
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone + Acetamide - Phenyl (quinazolinone)
- Ethylamino (acetamide)
Hydrophobic ethyl group may enhance membrane permeability. Anti-inflammatory (superior to Diclofenac).
N-(2-Tolyl)-2-((4-oxo-3-sulfamoylphenylquinazolin-2-yl)thio)acetamide (6) Quinazolinone + Thioacetamide - Sulfamoylphenyl (quinazolinone)
- Tolyl (acetamide)
Sulfonamide group confers potential antibacterial activity. Antibacterial (moderate activity against Gram+ pathogens).
2-(3-(1H-Indol-1-yl)-6-oxopyridazinyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Pyridazinone + Thiazole - Indole (pyridazinone)
- Pyridin-2-yl (thiazole)
Indole moiety may interact with aromatic receptors (e.g., serotonin receptors). Not reported; structural similarity to kinase inhibitors.

Structural and Functional Analysis:

Quinazolinone Modifications: The 6-hydroxy and 2-methyl groups in the target compound distinguish it from phenyl- or sulfamoyl-substituted analogs (e.g., compounds in ). In contrast, thioacetamide-linked quinazolinones (e.g., compound 6 in ) exhibit higher lipophilicity, favoring membrane penetration but increasing ulcerogenic risk in anti-inflammatory applications .

Thiazole-Pyridine Hybrid :

  • The 4-(pyridin-3-yl)thiazole moiety in the target compound is structurally analogous to kinase inhibitors targeting EGFR or VEGFR . This contrasts with pyridin-2-yl derivatives (e.g., ), where positional isomerism may alter binding affinity.

Biological Activity Trends: Anti-inflammatory activity correlates with ethylamino or methyl substitutions on the acetamide chain (e.g., compound in ), whereas hydroxy groups may reduce potency due to metabolic instability. Antibacterial activity in sulfamoylphenyl derivatives (e.g., ) highlights the importance of electronegative groups for targeting bacterial enzymes.

Challenges:

  • The 6-hydroxy group may require protective strategies during synthesis to prevent oxidation .
  • Pyridinyl-thiazole coupling demands precise control of reaction conditions to avoid byproducts .

Vorbereitungsmethoden

Niementowski Condensation

The quinazolinone scaffold is typically synthesized via the Niementowski reaction, which involves cyclocondensation of anthranilic acid derivatives with formamide or urea. For this compound, 2-amino-5-hydroxybenzoic acid and N-methylurea react under acidic conditions to form 6-hydroxy-2-methyl-3,4-dihydroquinazolin-4-one.

Reaction Conditions :

  • Solvent : Formamide or acetic acid

  • Catalyst : Phosphorus oxychloride (POCl₃) or iodine

  • Temperature : 100–120°C (reflux)

  • Yield : 65–78%

Modified Grimmel-Guinther-Morgan Method

An alternative route uses 2-acetamidobenzoic acid and methylamine in the presence of phosphorus trichloride (PCl₃) to yield the quinazolinone core. This method avoids the use of formamide, improving functional group compatibility.

Key Data :

ParameterValue
Reaction Time6–8 hours
Temperature80–90°C
Yield70–75%

Thiazole-Acetamide Conjugation

Thiazole Ring Synthesis

The 4-(pyridin-3-yl)thiazol-2-amine intermediate is prepared via Hantzsch thiazole synthesis , involving:

  • Cyclocondensation : Reaction of pyridine-3-carboxaldehyde with thiourea in ethanol.

  • Bromination : Introduction of a bromine atom at the 4-position using N-bromosuccinimide (NBS).

Optimized Conditions :

  • Solvent : Ethanol/water (3:1)

  • Catalyst : p-Toluenesulfonic acid (p-TsOH)

  • Yield : 82–85%

Acetamide Coupling

The quinazolinone and thiazole intermediates are linked via a nucleophilic acyl substitution reaction. The quinazolinone’s hydroxyl group is activated using chloroacetyl chloride, followed by reaction with 4-(pyridin-3-yl)thiazol-2-amine.

Stepwise Protocol :

  • Activation : 6-Hydroxy-2-methylquinazolin-4-one + chloroacetyl chloride → 2-chloro-N-(quinazolinonyl)acetamide.

  • Conjugation : Reaction with 4-(pyridin-3-yl)thiazol-2-amine in DMF with K₂CO₃.

Critical Parameters :

ParameterValue
Temperature25°C (room temp)
Reaction Time12–16 hours
Yield68–72%

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times for quinazolinone formation. A mixture of 2-amino-5-hydroxybenzoic acid and N-methylurea in acetic acid achieves cyclization in 15 minutes (vs. 6 hours conventionally).

Advantages :

  • Energy Efficiency : 80% reduction in power consumption.

  • Yield Improvement : 78→85%.

One-Pot Thiazole-Acetamide Assembly

A microwave-assisted one-pot protocol combines quinazolinone activation and thiazole conjugation:

  • Simultaneous Steps : Chloroacetylation and nucleophilic substitution in DMF.

  • Conditions : 100°C, 300 W, 20 minutes.

Performance Metrics :

MetricValue
Overall Yield74%
Purity (HPLC)≥98%

Transition Metal-Catalyzed Methods

Suzuki-Miyaura Coupling

For advanced derivatives, the pyridinyl-thiazole moiety is introduced via palladium-catalyzed cross-coupling. A boronic ester-functionalized thiazole reacts with 3-bromopyridine under standard Suzuki conditions.

Catalyst System :

  • Pd Source : Pd(dppf)Cl₂

  • Base : K₂CO₃

  • Solvent : 1,4-Dioxane/water (4:1)

Yield : 79–83%

Comparative Analysis of Methods

MethodYield (%)TimeCost EfficiencyScalability
Niementowski + Hantzsch68–7218–24 hoursModerateHigh
Microwave-Assisted74–8535 minutesHighMedium
Suzuki Coupling79–836–8 hoursLowLow

Challenges and Optimization

Hydroxyl Group Protection

The 6-hydroxy group on the quinazolinone requires protection during chloroacetylation. Trimethylsilyl (TMS) ether protection with hexamethyldisilazane (HMDS) prevents undesired side reactions.

Purification Techniques

  • Column Chromatography : Silica gel (hexane/EtOAc gradient) removes unreacted intermediates.

  • Recrystallization : Methanol/water (7:3) yields ≥99% pure product .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Optimize temperature (e.g., reflux conditions for 6–8 hours) to improve yields .

Basic: Which spectroscopic techniques are essential for characterizing this compound and its analogs?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm the presence of the quinazolinone aromatic protons (δ 7.2–8.5 ppm), acetamide NH (δ 10–12 ppm), and hydroxy group (δ 5–6 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .

IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .

Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm molecular formula .

Validation : Compare experimental data with computational predictions (e.g., PubChem’s calculated properties) .

Advanced: How can computational methods aid in designing derivatives with improved bioactivity?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., α-glucosidase or acetylcholinesterase). Prioritize derivatives with strong hydrogen bonds to catalytic residues .

QSAR Modeling : Develop models correlating substituent properties (e.g., logP, polar surface area) with biological activity. For example, electron-withdrawing groups on the thiazole ring may enhance enzyme inhibition .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify robust candidates .

Case Study : Derivatives with 4-sulfamoylphenyl groups showed enhanced α-glucosidase inhibition due to improved hydrophobic interactions .

Advanced: What strategies address solubility challenges of this compound in biological assays?

Methodological Answer:

Salt Formation : Convert the free base to a hydrochloride or sodium salt using HCl/NaOH .

Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to increase hydrophilicity. For example, methoxy or ethoxy substituents on the pyridine ring improved aqueous solubility in analogs .

Co-solvent Systems : Use DMSO/PBS (1:9 v/v) or cyclodextrin-based formulations for in vitro assays .

Validation : Measure solubility via shake-flask method and compare with calculated logD values (pH 7.4) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Standardize Assays :

  • Use consistent enzyme concentrations (e.g., 0.1 U/mL for α-glucosidase) and substrate (pNPG) across studies .
  • Include positive controls (e.g., acarbose) to calibrate inhibition values .

Meta-Analysis : Compare IC₅₀ values of analogs with structural variations. For instance, 3-tolyl derivatives showed 10-fold higher activity than 4-tolyl isomers due to steric effects .

Validate Mechanisms :

  • Perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • Use CRISPR-edited cell lines to confirm target specificity .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

Catalyst Screening : Test Pd/C or CuI for Suzuki couplings involving pyridin-3-yl thiazole intermediates. Yields improved from 45% to 78% with 10 mol% CuI .

Purification : Use flash chromatography (hexane/EtOAc gradient) instead of recrystallization to recover >90% purity .

Scale-Up Considerations :

  • Replace ethanol with cheaper solvents (e.g., IPA) for cost-effective reflux .
  • Implement continuous flow reactors to reduce reaction time from 8 hours to 30 minutes .

Advanced: What structural modifications enhance metabolic stability?

Methodological Answer:

Block Metabolic Hotspots :

  • Replace labile methyl groups with trifluoromethyl on the quinazolinone ring .
  • Introduce deuterium at α-positions of the acetamide to slow CYP450-mediated oxidation .

In Silico Prediction : Use ADMET Predictor™ to identify susceptible sites (e.g., thiazole sulfur) and modify them .

Case Study : N-alkylation of the thiazole-2-amine reduced hepatic clearance by 50% in rat liver microsomes .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

Cellular Thermal Shift Assay (CETSA) :

  • Treat cells with 10 μM compound, lyse, and heat to 37–65°C. Detect stabilized target protein via Western blot .

Fluorescence Polarization : Label the target protein with FITC and measure binding affinity in cell lysates .

CRISPR Interference : Knock down the putative target and assess loss of compound activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.